N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure and Molecular Conformation : The crystal structure and molecular conformation of related compounds have been studied using X-ray analysis and AM1 molecular orbital methods. This research helps in understanding the physical and chemical properties of the compound (Banerjee et al., 2002).
Synthesis and Characterization : Research has focused on synthesizing and characterizing related compounds. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which could help in understanding the synthesis pathways and chemical characteristics of the target compound (Hassan et al., 2014).
Novel Synthesis Methods : Researchers have explored new methods for synthesizing related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue with potential therapeutic applications. This kind of research offers insights into efficient synthesis methods that could be applied to the target compound (Owton et al., 1995).
Biological and Pharmacological Research
Cytotoxicity Studies : Research on related compounds includes evaluating their cytotoxic activity against cancer cells, which helps understand their potential therapeutic applications (Hassan et al., 2014).
Antifungal Activity : Studies on the synthesis and antifungal activity of pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with the target compound, provide insights into its potential antifungal properties (Hanafy, 2011).
Conformational Analysis : Knowledge of the conformation at the amide N atom in related compounds assists in understanding the structural behavior and potential interactions of the target compound (Ianelli et al., 1995).
Biochemical Analysis
Biochemical Properties
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure amines, which are important in drug development . The nature of these interactions involves the binding of the compound to the active site of the enzyme, facilitating the transfer of the amino group.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as transaminases, and modulates their activity . This binding can either inhibit or activate the enzyme, depending on the context, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, including its impact on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-methoxy-1-(4-methoxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-15(20-3)14(18)10-8-13(17)16(9-10)11-4-6-12(19-2)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFLYBRQMJSRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.